

Physicochemical characteristics of (R)-Ethyl thiazolidine-4-carboxylate HCl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(R)-Ethyl thiazolidine-4-carboxylate hydrochloride
Cat. No.:	B1419633

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **(R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride**

Executive Summary

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride (CAS No: 86028-91-3) is a pivotal chiral intermediate in modern organic and medicinal chemistry. This technical guide provides a comprehensive overview of its essential physicochemical characteristics, analytical methodologies, and applications for an audience of researchers, scientists, and drug development professionals. We delve into the compound's structural features, solubility, thermal properties, and spectroscopic profile, explaining the scientific causality behind its properties and the protocols used for its characterization. The significance of these characteristics is contextualized within its primary application as a key starting material for the synthesis of Pidotimod, an immunostimulant drug, and other complex chiral molecules. This document serves as a practical, in-depth resource for understanding and utilizing this versatile chemical building block.

Introduction: A Key Chiral Building Block

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride is a heterocyclic compound derived from the natural amino acid L-cysteine. Its structure incorporates a stable thiazolidine ring with a defined stereocenter at the 4-position, making it an invaluable asset in asymmetric synthesis.

The presence of the hydrochloride salt enhances its stability and modifies its solubility, rendering it highly practical for various synthetic applications.[\[1\]](#)

In the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount, as the biological activity of a drug often resides in a single enantiomer. This compound serves as a robust chiral synthon, allowing for the precise introduction of the thiazolidine moiety into larger, more complex molecular architectures.[\[1\]](#) Its most notable application is as a critical intermediate in the multi-step synthesis of Pidotimod, where the integrity of its stereocenter is essential for the final drug's therapeutic efficacy.[\[2\]](#)[\[3\]](#)[\[4\]](#) Beyond this, it is also utilized as a precursor for chiral ligands in catalysis and in the development of novel agrochemicals.[\[1\]](#)

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all scientific work. The key identifiers and structural details are summarized below.

Identifier	Value	Reference
IUPAC Name	ethyl (4R)-1,3-thiazolidine-4-carboxylate;hydrochloride	[5]
CAS Number	86028-91-3	[1] [2] [5] [6] [7] [8] [9] [10] [11]
Molecular Formula	C ₆ H ₁₂ ClNO ₂ S	[1] [3] [6] [10] [12]
Molecular Weight	197.68 g/mol	[2] [3] [6] [10] [12]
SMILES Code	O=C([C@H]1NCSC1)OCC. [H]Cl	[6]
InChI Key	SQRLNYSSTHJCIU- JEDNCBNOSA-N	[5] [6] [8]

The molecule consists of a saturated five-membered ring containing both sulfur and nitrogen atoms (a thiazolidine). The ethyl ester group at the 4-position is attached to the chiral center, which has the (R) configuration. The hydrochloride salt is formed at the secondary amine within the ring, increasing the compound's polarity and stability.

Core Physicochemical Properties and Their Significance

The physical and chemical properties of a starting material dictate its handling, reaction conditions, and purification strategies.

Property	Typical Value	Significance in Application
Appearance	White to off-white crystalline powder/solid	Provides an initial, rapid assessment of material quality and purity.[1][2][7][9]
Melting Point	95 - 98 °C	A sharp, defined melting range is a critical indicator of high purity.[7]
Solubility	Moderately soluble in water; readily soluble in methanol, ethanol	Crucial for selecting appropriate reaction solvents and purification methods (e.g., crystallization, extraction).[1][7]
Density	~1.3 g/cm ³	Useful for process scale-up calculations and reactor volume planning.[7]
Boiling Point	289.7 °C at 760 mmHg	Indicates thermal stability; relevant for high-temperature reactions or distillation-based purifications.[2][3][5]
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.	Defines the necessary conditions to prevent degradation and maintain the compound's integrity over time. [1][2][8]

Causality Behind the Properties

- Solubility: The presence of the ester and, more importantly, the hydrochloride salt of the secondary amine, introduces significant polarity. This allows the molecule to readily dissolve in polar protic solvents like water and alcohols through hydrogen bonding and ion-dipole interactions.^{[1][7]} This property is intentionally engineered into the molecule, as the free-base form would be significantly less water-soluble.
- Melting Point: The crystalline solid structure is held together by a lattice of ionic interactions (between the ammonium cation and chloride anion) and intermolecular forces. The energy required to overcome these forces determines the melting point. Impurities disrupt this crystal lattice, typically causing a depression and broadening of the melting range, making it a reliable purity check.
- Stability: The thiazolidine ring is generally stable. However, as an ester, the compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the ethyl group. Storing it in a dry environment is crucial to prevent this. The hydrochloride form protects the amine from unwanted side reactions, such as oxidation.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of (R)-Ethyl thiazolidine-4-carboxylate HCl is a non-negotiable step in any research or manufacturing process. A multi-technique approach is essential for unambiguous characterization.

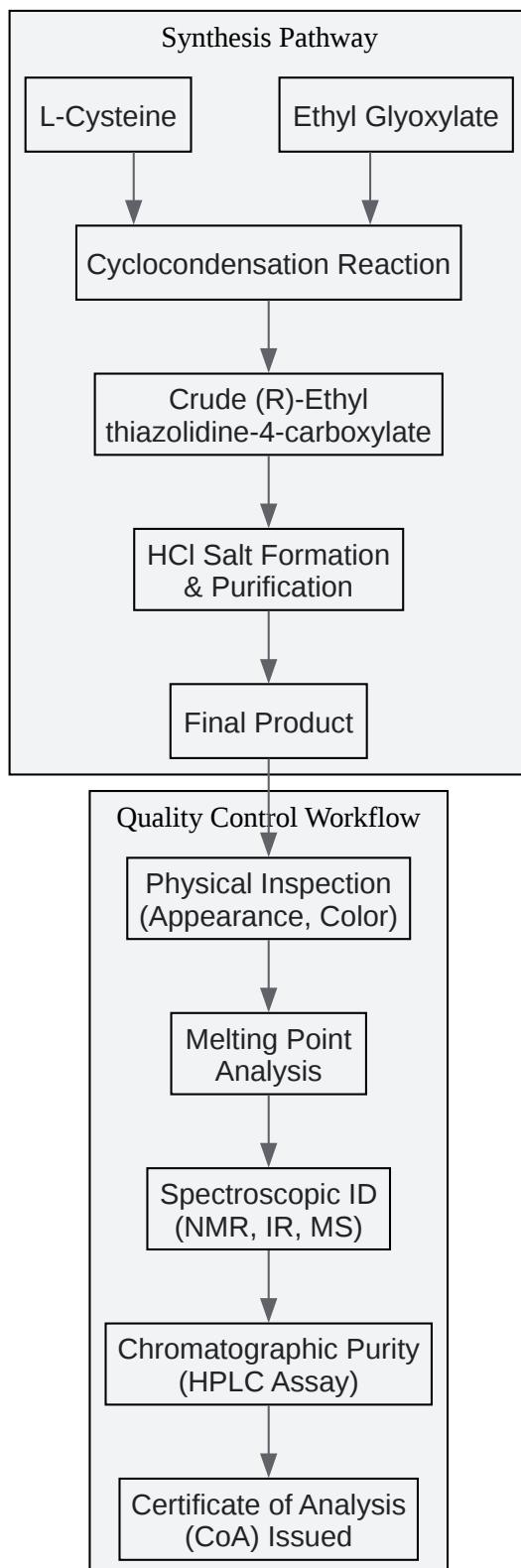
Spectroscopic Profile (Expected Features)

While specific spectra are proprietary to the manufacturer, the expected features based on the molecular structure are as follows:

- ^1H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the proton framework. Key expected signals include a triplet and a quartet characteristic of the ethyl ester group ($-\text{OCH}_2\text{CH}_3$), a series of multiplets for the non-equivalent protons on the thiazolidine ring, and a broad, exchangeable signal for the N-H proton of the ammonium salt.
- ^{13}C NMR (Carbon Nuclear Magnetic Resonance): This provides a count of unique carbon atoms. One would expect to see a signal for the ester carbonyl carbon (~170 ppm), signals for the two carbons of the ethyl group, and three distinct signals for the carbons comprising the thiazolidine ring.

- FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy identifies the functional groups present. The spectrum will be dominated by a strong C=O stretching vibration for the ester ($\sim 1730\text{-}1750\text{ cm}^{-1}$). A broad absorption in the 2400-3200 cm^{-1} range is characteristic of the N-H stretch of a secondary ammonium salt. C-O, C-N, and C-S stretching bands will also be present in the fingerprint region.
- Mass Spectrometry (MS): This technique confirms the molecular weight. Using electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) would correspond to the free base of the molecule ($\text{C}_6\text{H}_{11}\text{NO}_2\text{S}$), which has a monoisotopic mass of approximately 161.05 Da. [\[13\]](#)[\[14\]](#)

Chromatographic Purity


- HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed to separate the main compound from any impurities arising from synthesis or degradation.

Key Experimental Methodologies

The following sections outline the workflows and protocols central to the synthesis and quality control of this compound.

General Synthesis and Characterization Workflow

The synthesis of (R)-Ethyl thiazolidine-4-carboxylate HCl typically begins with L-cysteine, leveraging its inherent chirality.[\[7\]](#) The subsequent characterization is a rigorous, multi-step process to ensure the material meets specifications before use.

[Click to download full resolution via product page](#)

Caption: High-level workflow for synthesis and quality control.

Protocol: Purity Determination by Reverse-Phase HPLC

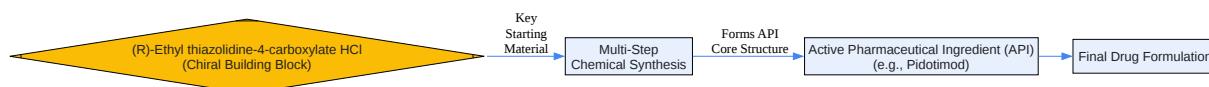
This protocol is a representative method for assessing the purity of the title compound.

Objective: To quantify the purity of (R)-Ethyl thiazolidine-4-carboxylate HCl and identify any related impurities.

Instrumentation & Materials:

- High-Performance Liquid Chromatography (HPLC) system with UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Sample Diluent: 50:50 Water:Acetonitrile.
- (R)-Ethyl thiazolidine-4-carboxylate HCl sample.
- Reference standard of known purity.

Procedure:


- **Sample Preparation:** Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~1 mg/mL.
- **Standard Preparation:** Prepare a reference standard solution at the same concentration (~1 mg/mL).
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 30 °C.

- Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-19 min: Return to 5% B
 - 19-25 min: Re-equilibration at 5% B
- Analysis: Inject the blank (diluent), followed by the reference standard, and then the sample.
- Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by area percent (Area of main peak / Total area of all peaks * 100%). Confirm the identity of the main peak by comparing its retention time to that of the reference standard.

Trustworthiness Check: The use of a validated reference standard ensures the primary peak is correctly identified. The gradient elution is designed to separate both more polar and less polar impurities from the main analyte, providing a comprehensive purity profile.

Role in Pharmaceutical Synthesis

The primary value of (R)-Ethyl thiazolidine-4-carboxylate HCl lies in its ability to serve as a structurally important and stereochemically defined fragment for building larger drug molecules.

[Click to download full resolution via product page](#)

Caption: Role as a key starting material in API synthesis.

In the synthesis of Pidotimod, the thiazolidine ring from this starting material becomes the core of the final API. The synthetic route involves coupling the thiazolidine moiety with other chemical fragments. Using the enantiomerically pure (R)-form of the starting material is critical because it directly translates to the correct stereochemistry in the final drug product, which is essential for its immunological activity. Any deviation in the stereochemical purity of the starting material would lead to impurities in the final API that are difficult to remove and could have different pharmacological or toxicological profiles.

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

- Primary Hazards: The compound is considered to have moderate toxicity.[\[1\]](#) It may cause irritation to the eyes and respiratory system upon acute exposure and may be harmful if inhaled or comes into contact with skin.[\[1\]](#)[\[15\]](#)
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times when handling this compound.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. Avoid generating dust.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[\[1\]](#)

Conclusion

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride is a well-characterized and highly valuable chiral intermediate. Its physicochemical properties—notably its solid, crystalline nature, defined melting point, and solubility in polar organic solvents—make it a practical and reliable reagent for complex organic synthesis. The hydrochloride salt form enhances its stability and handling characteristics. A thorough understanding of its spectroscopic and chromatographic profiles is essential for ensuring the identity and purity required for pharmaceutical applications, particularly in the synthesis of Pidotimod. This guide provides the

foundational knowledge for scientists and researchers to confidently and safely incorporate this critical building block into their synthetic and drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride | BAISHIXING | ETW [etwinternational.com]
- 3. Best Ethyl L-thiazolidine-4-carboxylate HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 4. nbino.com [nbino.com]
- 5. bocsci.com [bocsci.com]
- 6. 86028-91-3 | (R)-Ethyl thiazolidine-4-carboxylate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. Ethyl L-thiazolidine-4-Carboxylate Hcl BP EP USP CAS 86028-91-3 Manufacturers and Suppliers - Price - Fengchen [fengchenggroup.com]
- 8. 86028-91-3 | CAS DataBase [m.chemicalbook.com]
- 9. Ethyl L-thiazolidine-4-carboxylate Hydrochloride CAS 86028-91-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
- 11. 86028-91-3|(R)-Ethyl thiazolidine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 12. Ethyl L-thiazolidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. Ethyl (R)-thiazolidine-4-carboxylate | C6H11NO2S | CID 13011878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - Ethyl L-thiazolidine-4-carboxylate hydrochloride (C6H11NO2S) [pubchemlite.lcsb.uni.lu]

- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physicochemical characteristics of (R)-Ethyl thiazolidine-4-carboxylate HCl]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419633#physicochemical-characteristics-of-r-ethyl-thiazolidine-4-carboxylate-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com